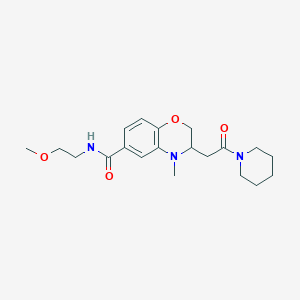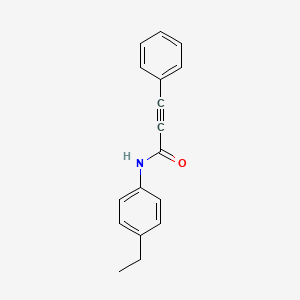
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide, also known as U-47700, is a synthetic opioid drug that was first developed in the 1970s. It has gained popularity in recent years as a recreational drug and has been associated with numerous deaths and overdoses. However, U-47700 also has potential applications in scientific research due to its unique properties.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide acts on the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates it, leading to a decrease in pain sensation. However, it also has the potential to cause respiratory depression and other side effects.
Biochemical and Physiological Effects
This compound has been shown to have a high affinity for the mu-opioid receptor and a moderate affinity for the delta-opioid receptor. It has also been found to have a short half-life and a rapid onset of action. In addition to its analgesic effects, this compound can also cause sedation, euphoria, and respiratory depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide for lab experiments is its potency and selectivity for the mu-opioid receptor. This allows researchers to study the receptor system in more detail and develop new pain medications. However, the potential for overdose and respiratory depression must be taken into account when working with this compound.
Direcciones Futuras
There are several potential future directions for research involving N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide. One area of interest is the development of new pain medications that are more effective and have fewer side effects than current opioids. Another direction is the study of the immune system's response to opioids and the potential for immunomodulatory therapies. Additionally, more research is needed to understand the long-term effects of this compound use and to develop strategies for preventing overdoses and deaths associated with the drug.
Conclusion
This compound is a synthetic opioid drug that has potential applications in scientific research. Its unique properties make it a valuable tool for studying the opioid receptor system and developing new pain medications. However, the potential for overdose and respiratory depression must be taken into account when working with this compound. Further research is needed to fully understand the effects of the drug and to develop strategies for preventing harm.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenylacetonitrile with methylamine and acetic anhydride. Other methods involve the use of piperidine and a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide has been used in scientific research to study the opioid receptor system and its role in pain management. It has also been used to investigate the effects of opioids on the immune system and to develop new pain medications.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-5-4-6-17(10-11)15(18)16-14-8-12(2)7-13(3)9-14/h7-9,11H,4-6,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZSPGUQJZTNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5319563.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5319569.png)


![N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5319584.png)
![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
![4-(4-hydroxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5319614.png)
![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)

![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)

![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5319652.png)
![2-{[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319658.png)